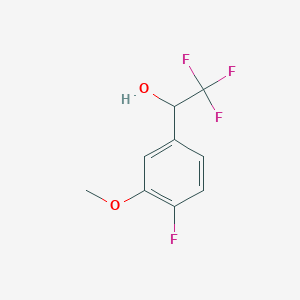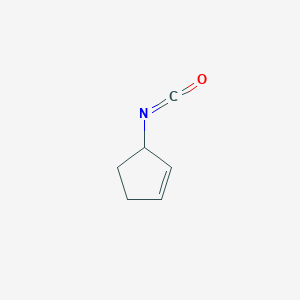
3-Isocyanatocyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanatocyclopent-1-ene: is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclopentene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the use of phosgene as a key reagent. The process requires stringent safety measures due to the toxic nature of phosgene. Alternative methods, such as the use of carbon dioxide and diamines, are being explored to reduce the environmental impact and improve safety .
化学反応の分析
Types of Reactions: 3-Isocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form cyclopentene derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Cycloaddition Reagents: Alkenes and alkynes in the presence of catalysts such as rhodium or palladium.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Cyclopentene Derivatives: Formed from cycloaddition reactions.
科学的研究の応用
Chemistry: 3-Isocyanatocyclopent-1-ene is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers .
Biology: In biological research, isocyanates are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams .
作用機序
The mechanism of action of 3-Isocyanatocyclopent-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of the isocyanate group are nucleophiles, including amines and alcohols.
Reaction Pathways: The reactions typically proceed through the formation of intermediates such as carbamates and ureas, which can further react to form more complex structures.
類似化合物との比較
Cyclopentene: A simple cycloalkene that can undergo similar cycloaddition reactions but lacks the isocyanate group.
Phenyl Isocyanate: Contains an isocyanate group attached to a benzene ring, offering different reactivity and applications compared to 3-Isocyanatocyclopent-1-ene.
Uniqueness: this compound is unique due to the combination of the cyclopentene ring and the isocyanate group.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
3-isocyanatocyclopentene |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 |
InChIキー |
BYNYZBUHAYTYEB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
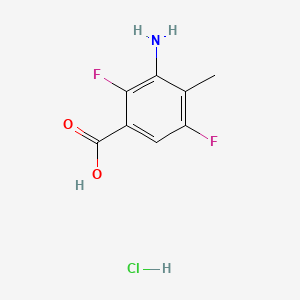
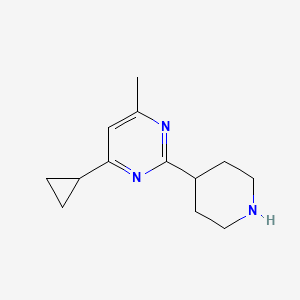

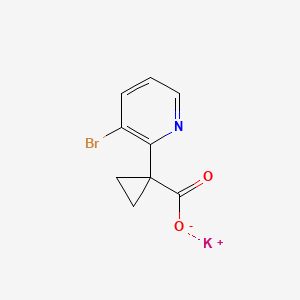
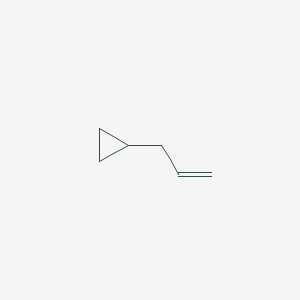
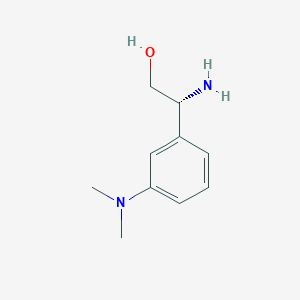

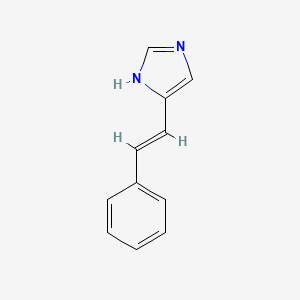
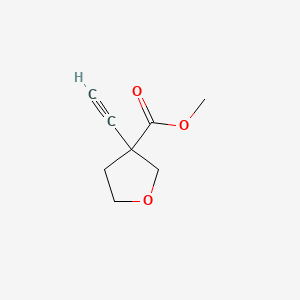
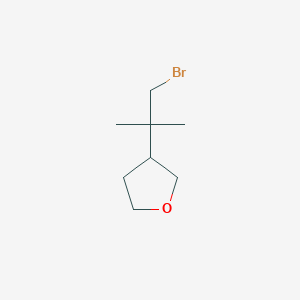
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
